molecular formula C17H15N3O4 B2997645 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide CAS No. 2415502-45-1

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2997645
CAS No.: 2415502-45-1
M. Wt: 325.324
InChI Key: SJYXEZGXWHWUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-20-13(6-7-19-20)14-5-3-12(24-14)9-18-17(21)11-2-4-15-16(8-11)23-10-22-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYXEZGXWHWUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of furan, pyrazole, and benzodioxole moieties

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